1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6-1-2-7(10)8(6)3-5-4-11-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQWADZKGITKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576103 | |
| Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20958-21-8 | |
| Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for N Oxiran 2 Ylmethyl Pyrrolidine 2,5 Dione and Its Analogues
Established Routes for the Pyrrolidine-2,5-dione Moiety Functionalization
The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a common structural motif in organic chemistry and serves as the foundational scaffold for the title compound. Its synthesis and functionalization are well-established, typically beginning from succinic anhydride (B1165640) or its derivatives.
Acylation and Cyclodehydration Pathways of Succinic Anhydride Derivatives in N-Substituted Succinimide Synthesis
A primary and straightforward method for synthesizing N-substituted succinimides involves a two-step process: the acylation of a primary amine with succinic anhydride, followed by cyclodehydration of the resulting succinamic acid intermediate. beilstein-archives.org
The initial acylation reaction is generally high-yielding and proceeds under mild conditions. beilstein-archives.org The subsequent cyclodehydration step is crucial and can be achieved through several methods:
Thermal Dehydration: Heating the intermediate amic acid, often at temperatures around 120°C, can induce cyclization. beilstein-archives.org However, this method can sometimes lead to the formation of side products due to partial thermal degradation of the intermediate. beilstein-archives.org
Chemical Dehydration: Reagents like acetic anhydride are commonly used to facilitate the ring closure. beilstein-archives.org A drawback of this approach is the potential for side reactions, such as the acetylation of other functional groups present in the molecule. beilstein-archives.org Polyphosphate ester (PPE) has been identified as a mild and effective reagent for this cyclodehydration, even in the presence of sensitive functional groups. beilstein-archives.org
One-Pot Synthetic Strategies for N-Substitution
To improve efficiency and simplify the synthetic process, one-pot strategies for the synthesis of N-substituted succinimides have been developed. These methods combine the acylation and cyclodehydration steps into a single procedure without the need for isolating the intermediate succinamic acid.
One such method involves the reaction of succinic anhydride and a primary amine in acetic acid, followed by the addition of zinc powder. The zinc, in combination with the acetic acid, facilitates the cyclization of the in-situ formed succinamic acid to yield the corresponding N-substituted succinimide in high yields.
Another effective one-pot approach utilizes polyphosphate ester (PPE) in a solvent like chloroform. beilstein-archives.org The amine is added to a refluxing solution of succinic anhydride in chloroform, leading to the formation of the amic acid, which may precipitate. The subsequent addition of PPE to the mixture facilitates the cyclodehydration, yielding the final N-substituted succinimide. beilstein-archives.org This method is advantageous due to its simplicity and the ease of product separation. beilstein-archives.org
| Method | Reagents | Key Features |
| Two-Step | 1. Succinic Anhydride, Amine2. Heat or Dehydrating Agent (e.g., Acetic Anhydride, PPE) | Isolation of intermediate; Allows for purification of amic acid. |
| One-Pot (Zn/AcOH) | Succinic Anhydride, Amine, Zinc, Acetic Acid | Economical and practical; mild conditions. |
| One-Pot (PPE) | Succinic Anhydride, Amine, Polyphosphate Ester, Chloroform | Simple procedure; avoids high temperatures and harsh reagents. beilstein-archives.org |
Installation of the Oxiran-2-ylmethyl (Glycidyl) Group
The introduction of the glycidyl (B131873) moiety onto the succinimide nitrogen is a key step in the synthesis of 1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione. This can be accomplished through several synthetic routes, primarily involving nucleophilic substitution or the epoxidation of an olefinic precursor.
Nucleophilic Attack of Pyrrolidine (B122466) Precursors on Epichlorohydrin (B41342)
A common and direct method for introducing the glycidyl group is the reaction of a succinimide salt with epichlorohydrin. In this SN2 reaction, the succinimide anion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group.
This reaction is analogous to the synthesis of glycidyl anilines, where an aromatic amine is reacted with epichlorohydrin. google.com The reaction typically proceeds in two stages: an initial addition reaction to form a chlorohydrin intermediate, followed by a dehydrochlorination step to form the epoxide ring. google.com The dehydrochlorination is usually effected by the addition of a base.
For the synthesis of N-glycidyl succinimide, succinimide can be deprotonated with a suitable base to form the nucleophilic succinimidyl anion, which then reacts with epichlorohydrin.
Reaction Scheme: Succinimide + Base → Succinimidyl Anion Succinimidyl Anion + Epichlorohydrin → 1-(3-chloro-2-hydroxypropyl)pyrrolidine-2,5-dione 1-(3-chloro-2-hydroxypropyl)pyrrolidine-2,5-dione + Base → this compound + H₂O + Cl⁻
Epoxidation Reactions of Olefinic Precursors for Glycidyl Formation
An alternative strategy involves the epoxidation of an N-alkenylsuccinimide, such as N-allylsuccinimide. This approach first requires the synthesis of the olefinic precursor, which can be achieved by reacting succinimide with an appropriate allyl halide. The subsequent epoxidation of the double bond yields the desired glycidyl succinimide.
Various epoxidation reagents can be employed for this transformation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this purpose. Other methods, such as metal-catalyzed epoxidations or the use of reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO), can also be utilized. ijarsct.co.in
| Epoxidation Method | Reagents | Characteristics |
| Peroxy Acid | m-CPBA, Peracetic Acid | Widely used, generally reliable. |
| Metal-Catalyzed | Transition metal catalyst (e.g., Ti, V, Mo) + Oxidant (e.g., H₂O₂, t-BuOOH) | Can offer high selectivity. |
| Halohydrin Formation/Ring Closure | NBS, H₂O then Base | Two-step process involving formation of a bromohydrin intermediate. |
Regioselectivity and Stereoselectivity in Glycidyl Succinimide Synthesis
The synthesis and subsequent reactions of this compound involve important considerations of regioselectivity and stereoselectivity.
Regioselectivity in the synthesis via the epichlorohydrin route is generally well-controlled, with the succinimide nitrogen attacking the terminal carbon of epichlorohydrin. However, the regioselectivity of the epoxide ring-opening of the final product is highly dependent on the reaction conditions.
Under basic or nucleophilic conditions (SN2-type): The incoming nucleophile will preferentially attack the less sterically hindered terminal carbon of the oxirane ring. d-nb.infolibretexts.org
Under acidic conditions (SN1-type): The reaction proceeds through a mechanism with significant carbocation character. The oxygen of the epoxide is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge. d-nb.infolibretexts.orgstackexchange.com
Stereoselectivity is a key consideration, as the glycidyl group contains a stereocenter.
If a racemic mixture of epichlorohydrin is used in the nucleophilic substitution route, the resulting N-glycidyl succinimide will also be racemic. Enantiomerically pure starting materials would be required to produce a stereochemically defined product.
In the epoxidation of N-allylsuccinimide, the stereochemical outcome depends on the epoxidation method used. While many reagents yield a racemic epoxide, asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols), have been developed to provide high enantioselectivity. The development of stereoselective methods for the synthesis of pyrrolidine derivatives is an active area of research, often utilizing chiral precursors or catalysts to control the stereochemistry of the final product. mdpi.com
The ability to control both the regio- and stereochemistry of the glycidyl succinimide is crucial for its application in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Green Chemistry Principles and Sustainable Approaches in N-Glycidyl Succinimide Synthesis
The application of green chemistry principles to the synthesis of N-glycidyl succinimide aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and improving energy efficiency. Traditional methods for the synthesis of N-substituted imides often involve hazardous reagents and solvents, generating significant waste streams. ijcps.org
Recent advancements have focused on developing more environmentally benign methodologies. One-pot syntheses of N-substituted succinimides have been developed using common and inexpensive reagents like zinc and acetic acid, offering a cost-effective and efficient alternative with an easy workup and high yields. ijcps.org Another green approach involves carrying out the synthesis in hot water, which acts as an environmentally benign solvent, eliminating the need for catalysts and organic solvents. researchgate.net
Solvent-free and microwave-assisted reactions represent another significant step towards sustainable synthesis. These methods can dramatically reduce reaction times and energy consumption while often leading to higher yields and cleaner reaction profiles. For instance, the synthesis of various N-substituted cyclic imides has been successfully achieved with high yields under microwave irradiation.
While specific data on the application of these green methods directly to N-glycidyl succinimide is not extensively documented in publicly available literature, the principles can be extrapolated. The synthesis would typically involve the reaction of succinimide with a glycidylating agent, such as epichlorohydrin, under conditions that align with green chemistry principles.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for N-Substituted Imides
| Feature | Traditional Methods | Green Chemistry Approaches |
| Solvents | Often hazardous organic solvents (e.g., DMF, DMSO) | Water, ionic liquids, or solvent-free conditions |
| Catalysts | Stoichiometric amounts of reagents, potentially toxic catalysts | Catalytic amounts of less hazardous materials (e.g., zinc), biocatalysts, or catalyst-free reactions |
| Energy | High temperatures and long reaction times | Microwave irradiation, lower temperatures, shorter reaction times |
| Waste | Significant byproduct formation, difficult to recycle solvents | Minimal byproduct formation, recyclable solvents or no solvent |
| Atom Economy | Can be low | Generally higher |
Design and Synthesis of Related N-Glycidyl Imide Structures for Comparative Studies
To understand the structure-activity relationships and to tailor the properties of N-glycidyl imides for specific applications, it is essential to synthesize and study a range of related structures. Key analogues of N-glycidyl succinimide include N-glycidyl phthalimide (B116566) and N-glycidyl maleimide (B117702).
The synthesis of these analogues generally follows similar principles to that of N-glycidyl succinimide, involving the N-alkylation of the corresponding imide (phthalimide or maleimide) with a glycidylating agent. The choice of the imide precursor significantly influences the properties of the final N-glycidyl imide.
N-Glycidyl Phthalimide: The phthalimide analogue is characterized by the presence of a benzene (B151609) ring fused to the imide ring, which imparts greater rigidity and different electronic properties compared to the succinimide analogue. The synthesis of (S)-(+)-Glycidyl Phthalimide, a key intermediate for certain pharmaceuticals, has been reported with high purity and optical purity. chemicalbook.com
N-Glycidyl Maleimide: The maleimide analogue contains a carbon-carbon double bond within the imide ring, making it susceptible to addition reactions, such as Michael additions and Diels-Alder reactions. This functionality allows for further chemical modifications and applications in polymer chemistry. actascientific.com
Comparative studies of these N-glycidyl imides would involve evaluating their reactivity, thermal stability, and other physicochemical properties. For instance, the electron-withdrawing nature of the phthalimide group might influence the reactivity of the glycidyl epoxide ring compared to the more flexible and less electronically demanding succinimide group. The presence of the reactive double bond in the maleimide ring offers a distinct chemical handle not present in the other two analogues.
Table 2: Comparison of N-Glycidyl Imide Analogues
| Compound | Imide Precursor | Key Structural Feature | Potential for Further Reactions |
| This compound | Succinimide | Saturated five-membered ring | Ring-opening of the epoxide |
| N-Glycidyl Phthalimide | Phthalimide | Benzene ring fused to the imide | Ring-opening of the epoxide, reactions on the aromatic ring |
| N-Glycidyl Maleimide | Maleimide | Carbon-carbon double bond in the imide ring | Ring-opening of the epoxide, addition reactions at the double bond |
Detailed research findings comparing the synthesis and properties of these specific N-glycidyl imides under identical green conditions are limited. However, based on the general principles of imide synthesis, it can be inferred that solvent-free and microwave-assisted methods would be applicable to all three analogues, with potential variations in reaction kinetics and yields due to the different nature of the imide precursors. A systematic comparative study would be invaluable for selecting the optimal N-glycidyl imide for a given application.
Chemical Reactivity and Transformation Mechanisms of N Oxiran 2 Ylmethyl Pyrrolidine 2,5 Dione
Epoxide Ring-Opening Reactions of the Oxiran-2-ylmethyl Moiety
The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to nucleophilic attack. This reactivity is the basis for many derivatization strategies involving N-glycidylsuccinimide.
Nucleophilic Ring Opening with Heteroatom Nucleophiles (e.g., Nitrogen, Sulfur, Oxygen) for Research Compound Derivatization
The reaction of the glycidyl (B131873) moiety with various nucleophiles is a cornerstone of its synthetic utility. A wide array of nucleophiles can be employed to open the epoxide ring, leading to the formation of compounds with new functional groups. numberanalytics.com This process is fundamental in creating libraries of structurally related compounds for biological screening and other research applications.
Nitrogen Nucleophiles : Primary and secondary amines readily react with the epoxide to yield amino alcohols. numberanalytics.com This reaction is a common method for introducing amine functionalities, which can be crucial for biological activity or for further chemical modification.
Sulfur Nucleophiles : Thiols are potent nucleophiles that react efficiently with epoxides to form thioethers. This reaction is often used to attach the molecule to cysteine residues in proteins or to introduce sulfur-containing groups for various applications.
Oxygen Nucleophiles : Alcohols, water, and phenols can also act as nucleophiles, leading to the formation of ethers and diols. numberanalytics.com These reactions are often catalyzed by either acid or base to enhance the reactivity of the nucleophile or the epoxide.
The general mechanism for base-catalyzed or neutral condition ring-opening follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon of the epoxide. chemistrysteps.comkhanacademy.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions for Derivatization
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Nitrogen | Benzylamine | Secondary amine and secondary alcohol |
| Sulfur | Thiophenol | Thioether and secondary alcohol |
Acid-Catalyzed and Lewis Acid-Mediated Epoxide Transformations and Their Mechanistic Implications
The presence of an acid catalyst significantly alters the mechanism of epoxide ring-opening. libretexts.orglibretexts.org Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. libretexts.orgmasterorganicchemistry.com This protonation makes the epoxide a better leaving group. The subsequent nucleophilic attack is thought to proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. chemistrysteps.comlibretexts.org
The carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon atom, which can better stabilize it. libretexts.orglibretexts.org The nucleophile then attacks this more electrophilic carbon before a full carbocation can form. chemistrysteps.comlibretexts.org This mechanism explains the observed regioselectivity in acid-catalyzed ring-opening reactions.
Lewis acids, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), can also be used to catalyze the ring-opening of epoxides. beilstein-journals.orgnih.gov The Lewis acid coordinates to the epoxide oxygen, polarizing the carbon-oxygen bonds and making the epoxide more susceptible to nucleophilic attack. This approach can offer advantages in terms of reaction conditions and selectivity.
The mechanistic implications of acid catalysis are a shift from a purely SN2-like pathway (seen under basic or neutral conditions) to one with significant SN1 character. numberanalytics.com This has a direct impact on the regiochemical outcome of the reaction.
Regiochemical and Stereochemical Aspects of Epoxide Reactivity in N-Glycidyl Systems
The regiochemistry of the epoxide ring-opening in N-glycidyl systems is highly dependent on the reaction conditions.
Under basic or neutral conditions (SN2-like) : The nucleophile attacks the less substituted, terminal carbon of the glycidyl group. chemistrysteps.comlibretexts.org This is due to steric hindrance, where the less crowded carbon is more accessible to the incoming nucleophile. chemistrysteps.com
Under acidic conditions (SN1-like) : The nucleophile preferentially attacks the more substituted, internal carbon of the glycidyl group. libretexts.orgstackexchange.com This is because the partial positive charge that develops during the transition state is better stabilized by the adjacent carbon atom. libretexts.orglibretexts.org
Stereochemically, the ring-opening of an epoxide via an SN2 or SN2-like mechanism results in an inversion of configuration at the carbon atom that is attacked. lumenlearning.com This means that the nucleophile attacks from the side opposite to the carbon-oxygen bond, leading to a trans relationship between the newly introduced nucleophile and the hydroxyl group. libretexts.org This stereospecificity is a key feature of epoxide chemistry and is crucial for controlling the three-dimensional structure of the resulting products. nih.govmasterorganicchemistry.com
Table 2: Regioselectivity of Epoxide Ring-Opening
| Reaction Condition | Mechanism | Site of Nucleophilic Attack |
|---|---|---|
| Basic / Neutral | SN2-like | Less substituted carbon |
Pyrrolidine-2,5-dione Ring System Reactivity
The succinimide (B58015) ring also possesses reactive sites that can be exploited for chemical modification, although it is generally less reactive than the epoxide ring.
Imide Ring Opening Reactions (e.g., by Hydroxylamine (B1172632) for Synthesis of Research Compounds)
The imide functionality of the pyrrolidine-2,5-dione ring can undergo nucleophilic attack, leading to ring-opening. A particularly useful reaction in this regard is the treatment with hydroxylamine (NH₂OH). mdpi.comresearchgate.netbeilstein-archives.org This reaction cleaves the imide ring to form a hydroxamic acid derivative. bohrium.comscispace.com
Hydroxamic acids are an important class of compounds in medicinal chemistry research due to their ability to chelate metal ions, which is a key feature for the inhibition of certain enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.net The synthesis of hydroxamic acids from N-substituted succinimides provides a straightforward route to novel research compounds. mdpi.combohrium.com The reaction typically proceeds in an aqueous solution, and the resulting N-hydroxybutaneamide derivatives can often be isolated with simple purification procedures. mdpi.comresearchgate.net A necessary condition for this imide ring opening is that the pKa of the amine used to synthesize the imide is lower than the pKa of hydroxylamine. mdpi.comresearchgate.netbeilstein-archives.org
Reactivity at the Carbonyl and Alpha-Methylene Positions of the Succinimide Core
The carbonyl groups of the succinimide ring can, in principle, undergo nucleophilic attack, though they are less reactive than the carbonyls of, for example, acid chlorides or anhydrides. The two carbonyl groups activate the adjacent methylene (B1212753) (alpha-methylene) positions.
The protons on the carbons alpha to the carbonyl groups are acidic and can be removed by a strong base. The resulting enolate can then react with various electrophiles. However, in the context of N-glycidylsuccinimide, the high reactivity of the epoxide ring often means that reactions at the succinimide core require specific conditions to avoid competing reactions at the glycidyl moiety. In related systems, such as N-substituted itaconimides, the double bond in conjugation with the carbonyl group is susceptible to Michael addition, which is a key step in Stetter reactions catalyzed by N-heterocyclic carbenes to form new succinimide derivatives. acs.orgresearchgate.net While N-glycidylsuccinimide itself does not have this unsaturation, the principle of reactivity at positions alpha to the carbonyls is a general feature of the succinimide core.
Interplay and Synergistic Reactivity Between the Epoxide and Imide Functional Groups
The chemical behavior of 1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione is dictated by the presence of two distinct functional groups: a highly strained three-membered epoxide ring and a succinimide moiety. The proximity of these groups on the same molecular scaffold allows for potential intramolecular interactions that can significantly influence the reactivity of the epoxide ring. This interplay is largely governed by the principle of neighboring group participation (NGP), where a functional group within a molecule, not directly part of the reaction center, influences the rate and mechanism of a reaction.
In the context of this compound, the carbonyl oxygen atoms of the succinimide ring can potentially act as internal nucleophiles. Under acidic conditions, where the epoxide oxygen is protonated, the electrophilicity of the epoxide carbons is enhanced. This activation could facilitate an intramolecular nucleophilic attack by one of the succinimide carbonyl oxygens on the adjacent carbon of the oxirane ring. Such an interaction would proceed through a five- or six-membered ring transition state, which is sterically and entropically favored.
This intramolecular participation can lead to a variety of outcomes depending on the reaction conditions and the nature of the external nucleophile. For instance, the formation of a transient cyclic intermediate could influence the regioselectivity of the epoxide ring-opening. Typically, in acid-catalyzed ring-opening, a nucleophile will attack the more substituted carbon of the epoxide. However, with neighboring group participation, the initial intramolecular attack could direct the subsequent intermolecular attack to a specific carbon, potentially altering the expected regiochemical outcome.
The general mechanism for such an interaction can be conceptualized as follows:
Protonation of the Epoxide: In an acidic medium, the epoxide oxygen is protonated, forming a highly reactive oxonium ion.
Intramolecular Nucleophilic Attack: A carbonyl oxygen of the succinimide ring attacks one of the electrophilic carbons of the protonated epoxide. This leads to the formation of a bicyclic intermediate.
External Nucleophilic Attack: An external nucleophile then attacks the intermediate, leading to the opening of the newly formed ring and the generation of the final product.
This synergistic reactivity highlights the importance of considering the entire molecular structure when predicting the chemical transformations of bifunctional compounds like this compound.
Mechanistic Investigations of Radical Reactions Involving N-Substituted Succinimides (e.g., N-Bromosuccinimide Analogies for Organic Chemistry Methodologies)
While specific mechanistic studies on radical reactions involving this compound are not extensively documented in the literature, valuable insights can be drawn from the well-established radical chemistry of analogous N-substituted succinimides, most notably N-bromosuccinimide (NBS). NBS is a versatile reagent widely used for radical-mediated allylic and benzylic brominations, and its reaction mechanisms provide a foundational framework for understanding potential radical pathways for this compound.
The key to the radical reactivity of NBS is the relative weakness of the N-Br bond, which can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator to generate a bromine radical and a succinimidyl radical. The succinimidyl radical is resonance-stabilized, which contributes to its formation and subsequent reactivity.
By analogy, radical reactions involving this compound could be initiated by the homolytic cleavage of a bond, most likely a C-H bond on the methylene bridge connecting the succinimide and oxirane rings, or potentially the N-C bond under specific conditions, to form a succinimidyl-type radical. The stability of the resulting radical would be a critical factor in determining the feasibility and pathway of the reaction.
A plausible radical reaction mechanism, drawing parallels with NBS chemistry, could involve the following steps:
Initiation: The reaction would be initiated by a radical initiator (e.g., AIBN, benzoyl peroxide) or by photolysis, leading to the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen of the succinimide ring, generating a carbon-centered radical.
Propagation: This initial radical could then participate in a series of chain propagation steps. For instance, it could react with another molecule or a trapping agent. In the context of polymerization, this radical could initiate the ring-opening of the epoxide on another molecule of this compound.
Termination: The radical chain reaction would conclude through various termination steps, such as radical-radical recombination or disproportionation.
The presence of the epoxide ring introduces additional complexity and potential reaction pathways. The radical center could potentially interact with the epoxide ring, leading to intramolecular cyclization or rearrangement reactions. The specific products formed would be highly dependent on the reaction conditions and the relative stability of the various radical intermediates.
The following table provides a comparative overview of the bond dissociation energies (BDEs) for relevant bonds in analogous systems, which can help in predicting the most likely sites for radical initiation.
| Bond Type | Compound Analogy | Approximate Bond Dissociation Energy (kcal/mol) |
| N-Br | N-Bromosuccinimide | 47 |
| Allylic C-H | Propene | 87 |
| Benzylic C-H | Toluene | 89 |
| N-CH₂ | N-methylsuccinimide | ~80-90 |
Note: The BDE for the N-CH₂ bond in this compound is an estimate based on similar structures.
Given the estimated BDE for the N-CH₂ bond, it is less likely to be the primary site of radical initiation compared to weaker bonds that might be present in a reaction system or through targeted activation methods. However, once a radical is formed on the carbon backbone, its proximity to both the succinimide and epoxide functionalities opens up a range of intriguing mechanistic possibilities that warrant further investigation.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the covalent structure of the molecule.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the protons. The four protons of the pyrrolidine-2,5-dione ring are chemically equivalent due to molecular symmetry and thus appear as a sharp singlet. The protons of the oxiran-2-ylmethyl (glycidyl) group present a more complex system. The methylene (B1212753) protons adjacent to the nitrogen are diastereotopic, leading to distinct signals, and they couple with the methine proton of the oxirane ring. The oxirane ring protons themselves also show characteristic shifts and coupling patterns.
The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbons of the succinimide (B58015) ring are typically observed far downfield. The methylene carbons of the succinimide ring appear as a single peak, while the three distinct carbons of the glycidyl (B131873) group can be readily assigned.
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|---|
| Succinimide CH₂ | Proton (4H) | ~2.8 | - | Singlet, characteristic of the succinimide ring. |
| Succinimide C=O | Carbon (2C) | - | ~177 | Quaternary carbonyl carbon. |
| Succinimide CH₂ | Carbon (2C) | - | ~28 | Methylene carbon of the ring. |
| N-CH₂ (glycidyl) | Proton (2H) | ~3.6-3.8 | - | Complex multiplet (AB part of ABX system). |
| N-CH₂ (glycidyl) | Carbon (1C) | - | ~43 | Methylene carbon attached to nitrogen. |
| Oxirane CH | Proton (1H) | ~3.2 | - | Multiplet (X part of ABX system). |
| Oxirane CH | Carbon (1C) | - | ~49 | Methine carbon of the epoxide ring. |
| Oxirane CH₂ | Proton (2H) | ~2.6 and ~2.8 | - | Two distinct multiplets due to diastereotopicity. |
| Oxirane CH₂ | Carbon (1C) | - | ~45 | Methylene carbon of the epoxide ring. |
For unambiguous assignment and confirmation of the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.eduslideshare.net
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting the protons within the glycidyl group: specifically, correlations between the N-CH₂ protons and the oxirane CH proton, and between the oxirane CH proton and the oxirane CH₂ protons. The absence of cross-peaks for the succinimide ring protons confirms their isolated nature as a singlet. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. epfl.ch This technique is crucial for definitively assigning each carbon signal by correlating it to its known proton signal. For example, the singlet at ~2.8 ppm in the ¹H spectrum would correlate to the carbon signal at ~28 ppm in the ¹³C spectrum, confirming the assignment of the succinimide CH₂ groups. epfl.ch
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. youtube.comepfl.ch This is particularly useful for connecting different spin systems and assigning quaternary carbons, which are not visible in HSQC spectra. Key HMBC correlations would include the coupling from the N-CH₂ protons to the succinimide carbonyl carbons (~177 ppm), definitively linking the glycidyl side chain to the pyrrolidine-2,5-dione ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the key functional groups within this compound. researchgate.net
The FTIR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups of the succinimide ring. These typically appear as a characteristic doublet or a strong, slightly broad peak in the region of 1700-1770 cm⁻¹. The asymmetric and symmetric stretching of the epoxide C-O-C bonds also gives rise to distinct bands.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (aliphatic) | Stretching | 2850-3000 | Medium |
| C=O (imide) | Symmetric/Asymmetric Stretching | 1700-1770 | Strong |
| C-N (imide) | Stretching | 1350-1390 | Medium-Strong |
| Epoxide Ring | Asymmetric Ring Stretching (C-O-C) | ~1250 | Strong |
| Epoxide Ring | Symmetric Ring Stretching | ~950-810 | Medium-Strong |
Raman spectroscopy provides complementary information and is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. These techniques are also valuable for monitoring reactions, such as the ring-opening of the epoxide, which would be indicated by the disappearance of the characteristic epoxide bands and the appearance of new bands, for instance, from a hydroxyl group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.
For C₇H₉NO₃, the calculated exact mass is 155.0582 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.
Electron ionization mass spectrometry (EI-MS) can also reveal the molecule's fragmentation pattern, which offers structural insights. The fragmentation of this compound would be expected to proceed through several key pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable succinimide-containing radical or cation.
Loss of the glycidyl group: Fragmentation resulting in the detection of an ion corresponding to the succinimide ring (m/z = 99) or the glycidyl fragment (m/z = 57).
Ring fragmentation: Cleavage within the pyrrolidine-2,5-dione ring itself, often involving the loss of carbon monoxide (CO).
X-ray Crystallography for Definitive Solid-State Structural Conformation and Conformational Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not publicly available, analysis of the parent pyrrolidine-2,5-dione structure reveals key features. The five-membered ring is nearly planar, and molecules in the crystal are linked by hydrogen bonds. researchgate.net
For N-substituted derivatives, the conformation is influenced by the nature of the substituent. It is expected that the succinimide ring in this compound would remain largely planar. The orientation of the glycidyl group relative to the ring would be determined by the minimization of steric hindrance. X-ray analysis would precisely define the dihedral angle between the plane of the succinimide ring and the C-N-C plane of the substituent, providing crucial insight into its preferred solid-state conformation.
Surface-Sensitive Analytical Methods for Functionalized Materials Research
The reactive epoxide group makes this compound a valuable monomer and surface modification agent. nih.gov When this compound is used to functionalize materials, surface-sensitive analytical techniques are essential to confirm its successful attachment and characterize the resulting surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) is a primary tool for this purpose. nih.gov XPS analyzes the elemental composition and chemical states of the top few nanometers of a surface. For a surface modified with this compound, XPS analysis would focus on:
Survey Scans: Detection of nitrogen (N1s), oxygen (O1s), and carbon (C1s) signals would confirm the presence of the molecule on the substrate.
High-Resolution Scans:
The N1s spectrum would show a peak corresponding to the imide nitrogen.
The C1s spectrum would be deconvoluted into multiple components, identifying carbons in different environments: C-C/C-H, C-N from the succinimide ring, C-O from the opened epoxide ring, and C=O from the imide carbonyls. nih.govresearchgate.net
The O1s spectrum would similarly be resolved to distinguish between oxygen in the carbonyl (C=O) and ether/hydroxyl (C-O) environments. nih.gov
These analyses provide direct evidence of covalent grafting and can be used to estimate the density of the functionalization on the material's surface. nih.govacs.org
Thermal Analysis Techniques in Polymer Research Contexts
The thermal properties of polymers are critical for determining their processing conditions and service temperature limits. Thermal analysis techniques provide fundamental data on transitions, stability, and viscoelastic behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a standard method for determining the thermal stability and decomposition profile of polymeric materials. For a polymer synthesized using this compound as a cross-linker, TGA can reveal the temperature at which degradation begins (onset temperature), the temperature of maximum degradation rate, and the amount of residual char at high temperatures.
The decomposition profile can provide insights into the polymer's structure and the strength of its chemical bonds. A higher decomposition temperature generally indicates greater thermal stability. The presence of the nitrogen-containing succinimide ring may influence the degradation pathway and the final char yield, which is an important parameter for fire retardancy.
Table 3: Hypothetical TGA Data for a Cross-linked Polymer in a Nitrogen Atmosphere
| Parameter | Value | Description |
| Onset of Decomposition (Tonset) | 315 °C | Temperature at which significant mass loss begins. |
| Temperature of Max. Degradation Rate (Tmax) | 380 °C | The peak temperature from the derivative TGA (DTG) curve. |
| Mass Loss at 500 °C | 75% | Total mass lost at the end of the primary degradation stage. |
| Char Yield at 700 °C | 20% | The percentage of material remaining as a carbonaceous residue. |
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. researchgate.netnih.gov A small, oscillating stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response.
For polymer networks formed via the reaction of the oxirane group of this compound, DMA is exceptionally useful. It can precisely determine the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the loss modulus or the tangent delta (tan δ = E''/E') curve. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. Furthermore, the value of the storage modulus in the rubbery plateau region above Tg can be used to estimate the cross-link density of the polymer network, providing a direct link between chemical structure and mechanical properties.
Table 4: Representative DMA Data for a Polymer Network
| Parameter | Value | Significance |
| Glass Transition Temperature (Tg) (from tan δ peak) | 125 °C | Temperature of transition from glassy to rubbery state. |
| Storage Modulus (E') at 25 °C (Glassy Region) | 2.5 GPa | Indicates the stiffness of the material at room temperature. |
| Storage Modulus (E') at 160 °C (Rubbery Plateau) | 50 MPa | Related to the cross-link density of the network. |
| Tan δ Peak Height | 0.8 | Relates to the damping properties and energy dissipation of the material. |
Chemometric and Multivariate Statistical Analysis for Complex Spectroscopic and Analytical Data
Modern analytical techniques like ToF-SIMS and XPS can generate large and complex datasets, often in the form of spectra or images with thousands of variables. Chemometrics applies multivariate statistical methods to extract meaningful information from this chemical data. carleton.edu
Principal Component Analysis (PCA) is a widely used chemometric technique for exploratory data analysis. researchgate.net It reduces the dimensionality of a dataset while retaining most of the original variance. For instance, when analyzing a series of ToF-SIMS spectra from different polymer formulations or surfaces treated under varying conditions, PCA can identify the key spectral fragments that differentiate the samples. The results are often visualized in scores plots, where similar samples cluster together, and loadings plots, which show the variables (e.g., m/z values) responsible for the observed clustering. This approach allows for rapid sample classification, quality control, and the identification of subtle chemical changes that might be missed by univariate analysis. In combination with DMA, chemometrics can be used to cluster polymers based on their viscoelastic profiles.
Computational Chemistry and Theoretical Modeling of N Oxiran 2 Ylmethyl Pyrrolidine 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov This method is used to investigate the electronic structure, thermodynamic stability, and spectroscopic characteristics of 1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione.
Electronic Structure and Stability: DFT calculations can determine the optimized molecular geometry, identifying the most stable three-dimensional arrangement of atoms. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net For this compound, the HOMO is likely localized on the electron-rich oxygen and nitrogen atoms, while the LUMO is expected to be centered on the electrophilic carbons of the carbonyl and epoxide groups.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. mdpi.com In the target molecule, negative potential (red regions) would be concentrated around the carbonyl and ether oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms. mdpi.com Such analyses are crucial for predicting how the molecule will interact with other chemical species.
Spectroscopic Predictions: DFT is highly effective in predicting vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR spectra. For the succinimide (B58015) core of the molecule, characteristic carbonyl stretching frequencies are a key feature. Studies on 2,5-pyrrolidinedione (succinimide) itself show strong agreement between experimental spectra and those calculated via quantum methods, lending confidence to predictions for more complex derivatives. researchgate.net
| Parameter | Description | Predicted Insight for this compound |
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Mulliken Charges | Distribution of electron charge among the atoms. mdpi.com | Identifies electrophilic (positive charge) and nucleophilic (negative charge) centers. |
| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. mdpi.com | Visualizes charge distribution and predicts sites for intermolecular interactions. |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Predicts IR and Raman spectra for structural confirmation. nih.gov |
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without reliance on experimental data. Methods like Møller-Plesset perturbation theory (MP2) provide a high level of accuracy, particularly for calculating the energies of molecules and the transition states that connect them. researchgate.netresearchgate.net
For this compound, these calculations are invaluable for mapping the potential energy surface of its reactions. A primary reaction of interest is the nucleophilic ring-opening of the epoxide. Ab initio methods can compute the energy of the reactants, the transition state for the ring-opening, and the final product. The difference in energy between the reactants and the transition state yields the activation energy, a key determinant of the reaction rate. researchgate.net Computational studies on the synthesis of other pyrrolidinedione derivatives have successfully used these methods to model multi-step reaction mechanisms, including additions and cyclizations, providing detailed energetic information for each intermediate and transition state. researchgate.net
| Reaction Step | Description | Calculated Energy (Illustrative) |
| Reactants | This compound + Nucleophile | 0.0 kcal/mol (Reference) |
| Transition State (TS) | The highest energy point along the reaction coordinate for epoxide ring-opening. | +20.5 kcal/mol |
| Product | Ring-opened adduct. | -15.2 kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov MD uses classical mechanics to simulate the movements of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent. dovepress.comresearchgate.net
For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom of the bond connecting the succinimide ring to the oxiran-2-ylmethyl group. This analysis helps identify the most populated conformations in solution. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions, and the Solvent Accessible Surface Area (SASA) to understand interactions with the solvent. nih.gov These simulations are crucial for understanding how the molecule's shape and dynamics influence its properties and interactions. researchgate.netmdpi.com
In Silico Modeling of Ligand-Receptor Interactions for Research Probe Design and Mechanistic Understanding
In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This approach is central to drug discovery and the design of chemical probes to study biological systems. ebi.ac.ukresearchgate.net
Given its structure, this compound could be investigated as a potential covalent inhibitor, where the electrophilic epoxide ring could form a permanent bond with nucleophilic residues (e.g., cysteine, histidine) in a protein's active site. Molecular docking simulations can predict the preferred binding pose of the molecule within a receptor's binding pocket and estimate the binding affinity (docking score). preprints.org This information helps identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a mechanistic hypothesis for its biological activity that can be tested experimentally. nih.gov
| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |
| Enzyme A (Thiol Protease) | -7.8 | Cys25, His159 | Covalent bond (epoxide), Hydrogen bond |
| Receptor B (Kinase) | -6.5 | Asp145, Leu83 | Hydrogen bond (carbonyl), Hydrophobic |
| Protein C (Transferase) | -7.1 | Ser120, Trp210 | Covalent bond (epoxide), Pi-Alkyl |
Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Coordinate Analysis
The elucidation of reaction mechanisms at a molecular level is a significant challenge that can be addressed by combining quantum chemical calculations with Transition State Theory (TST). wikipedia.org TST provides a framework for calculating reaction rates based on the properties of the transition state. researchgate.net
For a reaction involving this compound, such as its synthesis or subsequent modification, computational chemists first identify the lowest energy path on the potential energy surface connecting reactants to products. This path is known as the reaction coordinate. The highest point along this coordinate is the transition state, which is a first-order saddle point on the energy surface. researchgate.net By calculating the vibrational frequencies at this point, key thermodynamic parameters like the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. wikipedia.orgnih.gov This detailed analysis provides a quantitative understanding of the reaction kinetics and mechanism, explaining why certain products are formed preferentially. nih.gov
Applications in Advanced Organic Synthesis and Functional Material Research
Strategic Building Block in Organic Synthesis for Complex Molecular Architectures
The pyrrolidine-2,5-dione scaffold is a prominent feature in numerous biologically active compounds and is considered a valuable structural motif in medicinal chemistry. nih.govresearchgate.net The incorporation of a glycidyl (B131873) group onto this scaffold, as seen in 1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione, provides a reactive handle for constructing intricate molecular architectures and introducing specific functionalities.
The pyrrolidine-2,5-dione core is a foundational component in the synthesis of more complex heterocyclic systems. researchgate.net Research has demonstrated the utility of pyrrolidine-2,4-dione (B1332186) derivatives in creating fused ring systems like pyrano[2,3-c]pyrroles and pyrrolo[3,4-b]pyridines. documentsdelivered.com The presence of the glycidyl group in this compound offers a site for further chemical transformations, enabling the construction of novel heterocyclic structures. For instance, the epoxide ring can undergo nucleophilic ring-opening reactions, allowing for the introduction of various substituents and the formation of new ring systems. This strategy is pivotal in developing libraries of compounds with diverse biological activities, including potential anticonvulsant and anti-inflammatory agents. nih.govebi.ac.uk The synthesis of pyrrolidinetrione derivatives, which are closely related, serves as a versatile platform for building fused heterocyclic systems. researchgate.net
The development of chemical probes is essential for studying biological processes and identifying protein functions. Succinimide-containing structures have been successfully employed as reactive groups in activity-based protein profiling (ABPP) probes. researchgate.net The epoxide ring of this compound is an electrophilic site that can react with various nucleophiles to generate versatile intermediates. For example, the ring-opening of the epoxide with a thiocyanate (B1210189) nucleophile would yield a thiocyanohydrin. This intermediate can then be further modified to create chemical probes designed for specific biological targets. The succinimide (B58015) moiety itself can be part of a recognition element or a reactive "warhead" for covalent labeling of proteins, expanding the toolkit available for chemical biology research. researchgate.netnih.gov
Role in Polymer Chemistry and Functional Material Science
In polymer science, the demand for functional polymers with specific, tunable properties is ever-increasing. This compound serves as a valuable monomer and functionalizing agent due to its distinct reactive groups, enabling the synthesis of a wide range of advanced materials.
The glycidyl group allows this compound to be incorporated into polymer chains via ring-opening polymerization. Copolymers can be synthesized with other epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to create polyethers with pendant succinimide groups. nih.gov Similarly, it can be used in copolymerization with monomers like N-vinyl-2-pyrrolidone and allyl glycidyl ether to form amphiphilic copolymers capable of self-assembling into nanoparticles for applications such as drug delivery. mdpi.comnih.gov
The succinimide ester group is particularly useful for post-polymerization modification. It can react selectively with primary amines under mild conditions, allowing for the attachment of biomolecules, drugs, or other functional ligands to the polymer backbone. This approach has been utilized with related monomers like N-acryloxysuccinimide (NAS) to create functional polymers for bioconjugation. researchgate.netresearchgate.netpolysciences.com This dual functionality allows for the creation of copolymers with precisely controlled architecture and properties. rsc.orggoogle.com
Table 1: Examples of Copolymers Synthesized with Related Functional Monomers
| Copolymer System | Monomers | Polymerization Method | Key Feature | Application Area |
|---|---|---|---|---|
| Glycidyl Methacrylate-Styrene | Glycidyl Methacrylate (GMA), Styrene (S) | Nitroxide-Mediated Polymerization | Controlled molecular weight and narrow distribution. rsc.org | Functional coatings, composites |
| N-vinyl-2-pyrrolidone-Glycidyl Methacrylate | N-vinyl-2-pyrrolidone (NVP), Glycidyl Methacrylate (GMA) | Radical Copolymerization | Formation of cross-linked hydrogel networks. nih.govnih.gov | Medical hydrogels, biomaterials |
| N-vinyl-2-pyrrolidone-Allyl Glycidyl Ether | N-vinyl-2-pyrrolidone (NVP), Allyl Glycidyl Ether (AGE) | Radical Copolymerization | Self-assembly into nanoaggregates for drug loading. nih.gov | Drug delivery systems |
| Poly(succinimide-aspartate) | Aspartic Acid | Thermal Polymerization with end-capping initiator | Controlled chain length. google.com | Biodegradable polymers |
The epoxide ring is a key functional group for creating crosslinked polymer networks and hydrogels. google.com In the presence of appropriate catalysts or curing agents, the epoxide ring of this compound can react with nucleophilic groups on other polymer chains (such as amines or hydroxyls) to form stable covalent bonds. This crosslinking process is fundamental to the formation of robust three-dimensional networks. For example, glycidyl methacrylate, which also contains an epoxide ring, is widely used to form hydrogels through copolymerization with monomers like N-vinyl-2-pyrrolidone. nih.govnih.govresearchgate.net The resulting hydrogels exhibit properties such as controlled swelling and can be designed for biomedical applications. nih.govmdpi.com The density of crosslinking can be controlled by adjusting the molar ratio of the glycidyl-containing monomer, allowing for fine-tuning of the material's mechanical properties and swelling behavior. nih.govnih.gov
The high reactivity of the epoxide ring makes this compound an excellent candidate for the surface functionalization of various materials. The epoxide groups present on the surface of materials like graphene oxide (GO) are common sites for chemical modification. researchgate.netjst.go.jp By analogy, the glycidyl group of N-glycidyl succinimide can react with functional groups on material surfaces to covalently attach the succinimide moiety.
This surface modification can dramatically alter the properties of the material. For instance, functionalizing graphene oxide can improve its dispersion in polymer matrices, enhancing the mechanical properties of the resulting nanocomposite. nih.govicrc.ac.ir The attached succinimide groups can then serve as anchor points for the subsequent immobilization of proteins, enzymes, or other molecules, creating functional surfaces for biosensors, catalysts, or biocompatible coatings. rsc.org
Development of Research Probes and Chemical Biology Tools
The bifunctional nature of this compound, featuring a reactive epoxide ring and a stable succinimide core, makes it a valuable scaffold in the development of sophisticated research probes and chemical biology tools. researchgate.netnih.gov This structural combination allows for the design of molecules capable of covalent interaction with biological targets while providing a framework for the attachment of reporter groups or other functionalities. Its application spans the creation of affinity probes for protein labeling, the implementation of specific bioconjugation strategies, and the study of enzyme mechanisms through substrate-analog inhibitors.
Design and Synthesis of Epoxide-Based Affinity Probes for Site-Selective Protein Labeling and Interaction Studies
The design of affinity probes for site-selective protein labeling hinges on the incorporation of a reactive group that can form a stable, covalent bond with specific amino acid residues on a target protein. The epoxide moiety of this compound serves as an effective electrophilic "warhead" for this purpose. The synthesis of these probes involves leveraging this reactivity to target nucleophilic residues. mdpi.com
The core principle involves the epoxide ring undergoing a nucleophilic attack by amino acid side chains such as the thiol group of cysteine, the amino group of lysine (B10760008), or the imidazole (B134444) nitrogen of histidine. coledeforest.com This reaction, a ring-opening of the epoxide, results in the formation of a stable covalent bond, effectively labeling the protein. The selectivity of the labeling can be influenced by factors such as the accessibility of the target residue on the protein surface and its intrinsic nucleophilicity, which can be modulated by the local microenvironment.
The pyrrolidine-2,5-dione (succinimide) portion of the molecule acts as a rigid and chemically stable scaffold. nih.gov This scaffold can be synthetically modified prior to or after conjugation to introduce various functionalities. For instance, reporter tags like fluorophores or biotin (B1667282) can be attached to the succinimide core, enabling the detection, visualization, and isolation of labeled proteins and their binding partners. The synthesis strategy often involves multi-step processes to build these complex probes, starting with the functionalization of the succinimide ring followed by the introduction of the oxirane group, or vice-versa. nih.gov
| Functional Moiety | Role in Probe Design | Target Amino Acid Residues | Bond Type | Key Characteristics |
|---|---|---|---|---|
| Epoxide (Oxirane) | Reactive "Warhead" | Cysteine (thiol), Lysine (amine), Histidine (imidazole) | Covalent (Ether or C-N bond) | Electrophilic; forms stable adducts via ring-opening. |
| Pyrrolidine-2,5-dione (Succinimide) | Stable Scaffold | N/A (serves as core structure) | N/A | Chemically robust; provides a point for attaching reporter groups (e.g., fluorophores, biotin). nih.gov |
Bioconjugation Strategies Utilizing Epoxide and Imide Reactivity for the Development of Research Tools
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. The development of research tools frequently relies on efficient and specific bioconjugation methods. nih.gov this compound offers a primary route for bioconjugation through the reactivity of its epoxide group.
The principal strategy involves the nucleophilic ring-opening of the epoxide. This reaction is advantageous because it can proceed under mild, biocompatible conditions (i.e., aqueous solution, physiological pH, and ambient temperature), which helps to preserve the native structure and function of the target protein or other biomolecule. nih.gov The reaction of the epoxide with an amine nucleophile (e.g., from a lysine residue) yields a stable amino alcohol linkage. Reaction with a thiol (from cysteine) yields a thioether linkage. These covalent bonds are highly stable, making the resulting conjugate suitable for a wide range of downstream applications.
| Reactive Group | Target Residue(s) | Resulting Linkage | Byproduct | Relative Stability |
|---|---|---|---|---|
| Epoxide | Cys, Lys, His | Thioether, Amino alcohol | None | Very High |
| Maleimide (B117702) | Cys | Thioether | None | High (can undergo retro-Michael) |
| NHS Ester | Lys, N-terminus | Amide | N-Hydroxysuccinimide | Very High |
| Isothiocyanate | Lys, N-terminus | Thiourea | None | Very High |
Mechanistic Studies of Enzyme Inhibition via Epoxide-Substrate Analogs as Research Compounds
The pyrrolidine-2,5-dione scaffold is present in a variety of compounds designed as enzyme inhibitors. researchgate.netresearchgate.net By creating substrate analogs that incorporate this scaffold, researchers can probe the active sites of enzymes and elucidate their mechanisms. The addition of a reactive epoxide group to such a scaffold transforms the molecule into a potential mechanism-based or irreversible inhibitor.
The design of these inhibitors follows a two-part logic. First, the core structure, including the pyrrolidine-2,5-dione ring, is designed to mimic the natural substrate or a ligand of the target enzyme, ensuring that the compound has a high affinity for the enzyme's active site. nih.gov This mimicry guides the inhibitor to its intended target, providing specificity. Several studies have explored pyrrolidine-2,5-dione derivatives as inhibitors for enzymes such as aromatase, cyclooxygenase (COX), and malic enzyme. nih.govebi.ac.uknih.gov
Second, once the inhibitor is bound within the active site, the strategically positioned epoxide group can react with a nearby nucleophilic amino acid residue. This covalent modification of the enzyme leads to its irreversible inactivation. Such compounds are powerful research tools because they can be used to identify active site residues, study catalytic mechanisms, and validate enzymes as potential drug targets. The rate of inactivation can be measured to provide insights into the binding affinity and the catalytic efficiency of the enzyme. For example, pyrrolidine-2,5-dione analogs have shown inhibitory activity against enzymes involved in steroid biosynthesis and inflammation. nih.gov The incorporation of an epoxide could convert these reversible inhibitors into potent irreversible probes.
| Compound Scaffold | Target Enzyme | Inhibitory Activity (Example) | Potential Role of Epoxide Addition | Reference |
|---|---|---|---|---|
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | IC₅₀ = 23.8 µM | Covalent inactivation via alkylation of an active site nucleophile. | nih.gov |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17)α | IC₅₀ = 18.5 µM | Irreversible inhibition by forming a stable bond with a key residue. | nih.gov |
| Piperazine-1-pyrrolidine-2,5-dione derivatives | Malic Enzyme | Sub-micromolar inhibition | Mechanism-based inhibition by trapping the enzyme in a covalent complex. | nih.gov |
| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione | α-Amylase | IC₅₀ = 13.90 µg/ml | Enhanced, irreversible inhibition through covalent modification. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
